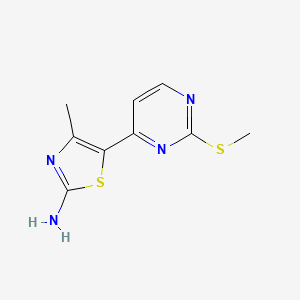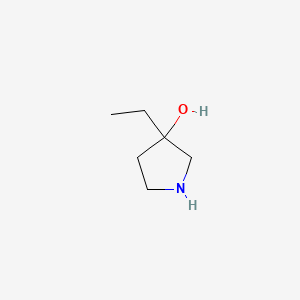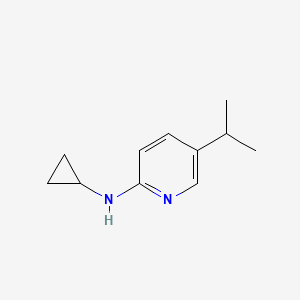![molecular formula C11H13N3O2 B1399588 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1250541-35-5](/img/structure/B1399588.png)
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (3-TBTP-6-COOH) is a novel synthetic compound with potential applications in the fields of pharmaceuticals, materials science, and biochemistry. It is a member of the triazolo[4,3-a]pyridine family of compounds, which have been studied for their potential as anti-tumor, anti-inflammatory, and anti-viral agents. In addition, 3-TBTP-6-COOH has been investigated for its ability to modulate signal transduction pathways and its potential as a drug delivery vehicle. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-TBTP-6-COOH.
Scientific Research Applications
Antibacterial Agents
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine derivatives: have been studied for their potential as antibacterial agents. The derivatives exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain compounds within this class have shown effectiveness comparable to first-line antibacterial agents like ampicillin .
Antimicrobial Resistance Research
The rise of antimicrobial resistance is a significant concern in healthcare. Compounds like 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are valuable in the development of new antimicrobial agents that can overcome resistant strains of bacteria .
Cancer Research
Derivatives of this compound have been explored as potential c-Met kinase inhibitors, which play a role in cancer progression. Some derivatives have shown promising IC50 values against various cancer cell lines, indicating their potential use in anti-tumor activity studies .
Energetic Materials
The structural properties of triazolo[4,3-a]pyridine derivatives make them candidates for use in energetic materials. Their good thermal stability and detonation properties highlight their application potential in this field .
Drug Design and Synthesis
The nitrogen-containing heterocycles of triazolo[4,3-a]pyridine derivatives are significant in drug design. They serve as the backbone for many physiologically active compounds and drugs, thus playing a crucial role in the synthesis of new pharmacological agents .
Dual Inhibitors for Targeted Therapies
Some triazolo[4,3-a]pyridine derivatives have been evaluated as dual c-Met/VEGFR-2 inhibitors. These compounds are tested for their efficacy in inhibiting multiple pathways simultaneously, which is a promising approach in targeted cancer therapies .
properties
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)10-13-12-8-5-4-7(9(15)16)6-14(8)10/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVSGGWCPIFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)









